Compound Description: This compound is a potent aromatase inhibitor, belonging to a new generation of nonsteroidal anti-aromatase compounds. [] Aromatase inhibitors are a class of drugs used in the treatment of hormone-sensitive breast cancer. They work by blocking the enzyme aromatase, which is responsible for the production of estrogen. [] This particular compound is notable for its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities, contributing to its inhibitory potency. []
Relevance: The compound shares the 1,3-benzodioxol-5-yl substructure with 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide. Additionally, both compounds incorporate a fluorine atom linked to a phenyl ring. These shared features suggest potential similarities in their binding properties and biological activities. []
Compound Description: Similar to the previous compound, this is also a new potent aromatase inhibitor with a nonsteroidal structure. [] It shares common features with both second- and third-generation anti-aromatase compounds. [] The molecule exhibits a propeller shape and demonstrates strong inhibitory potency likely due to its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []
Relevance: This compound is closely related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of the 1,3-benzodioxol-5-yl moiety and a methoxyphenyl group in both structures. The shared substructures could indicate overlapping pharmacological profiles and interactions with biological targets. []
Relevance: Both N-(4-Methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and the target compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, share a common structural feature: the N-(4-methoxyphenyl)acetamide group. This similarity suggests that these compounds might share some pharmacological properties and may interact with similar biological targets. []
Relevance: While structurally distinct from the target compound at first glance, N-(3-Chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c) shares the common pharmacophore of an acetamide linked to a halogenated phenyl group. This structural similarity, present in both 8c and 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, suggests the possibility of shared binding sites and comparable biological responses. []
Compound Description: This compound, a 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivative, exhibits promising anti-breast cancer activity. [] When tested against the MCF7 breast cancer cell line, it demonstrated potent cytotoxic activity with an IC50 value of 29.8 μmol L−1, surpassing the activity of doxorubicin (IC50 = 47.9 μmol L−1), a commonly used chemotherapy drug. []
Relevance: Though not directly analogous in structure, both 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15) and 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide contain a methoxyphenyl group attached to a larger core structure. This shared feature might indicate some similarities in their physicochemical properties and potential for interactions with biological systems, despite their distinct overall structures. []
Compound Description: This compound is another example of a 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivative. [] It demonstrates significant anti-breast cancer activity, specifically exhibiting cytotoxic effects against the MCF7 breast cancer cell line. [] Its IC50 value of 40.0 μmol L−1 highlights its potency, which is comparable to doxorubicin (IC50 = 47.9 μmol L−1). []
Relevance: Similar to the target compound, 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) incorporates a fluorine atom attached to a phenyl ring. This structural parallel suggests a potential for shared chemical properties and possibly similar modes of interaction with biological targets, despite their distinct overall structures. []
Compound Description: PPA250 functions as an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It shows promise as a potential therapeutic agent for inflammatory and autoimmune diseases. [] In preclinical studies, PPA250 successfully suppressed the development of arthritis in animal models, even after the onset of clinical symptoms. [] Moreover, it effectively reduced serum nitric oxide concentrations in mice treated with lipopolysaccharide. []
Relevance: PPA250 exhibits structural similarities to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide, particularly in the presence of a difluorophenyl group. This shared feature suggests that these compounds might have some overlapping pharmacological properties and could potentially interact with similar biological targets. []
Compound Description: This compound is an imidazole derivative that acts as a potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It exhibits potential as a therapeutic agent for diseases involving nitric oxide, such as rheumatoid arthritis and septic shock. [] Crystallographic studies have revealed that Compound 2 exerts its inhibitory effect by directly coordinating with the heme group within the iNOS monomer, effectively blocking the dimerization process. []
Relevance: Compound 2 is particularly relevant to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide as both share the 1,3-benzodioxol-5-ylmethyl substructure. This structural commonality strongly suggests that these compounds might exhibit similar binding affinities towards specific targets and could potentially share overlapping pharmacological profiles. []
Relevance: This series of compounds holds relevance to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of both a methoxyphenyl and 1,3-benzodioxol-5-yl group in their structures. This structural similarity might indicate potential for similar pharmacological activities, particularly in the context of ET receptor interactions. []
Compound Description: A-127722 represents a potent and selective endothelin ET(A) receptor antagonist within the 2,4-diarylpyrrolidine-3-carboxylic acid class. [] It exhibits high binding affinity for the ET(A) receptor with an IC50 value of 0.36 nM, demonstrating 1000-fold selectivity over the ET(B) receptor. [] In functional assays, A-127722 potently inhibits ET-1-stimulated phosphoinositol hydrolysis (IC50 = 0.16 nM) and effectively antagonizes ET-1-induced contractions in rabbit aorta (pA2 = 9.20). [] Furthermore, it exhibits favorable pharmacokinetic properties with 70% oral bioavailability in rats. []
Relevance: A-127722 is closely related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide due to the presence of the (methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine core structure in both molecules. This striking structural similarity suggests a high likelihood of shared pharmacological activities, particularly in their interactions with endothelin receptors, and emphasizes the potential for A-127722 as a valuable tool for understanding the biological activities of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.